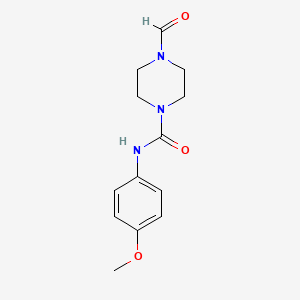

4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide

Description

4-Formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide is a piperazine-derived compound featuring a formyl group at the 4-position of the piperazine ring and a 4-methoxyphenyl carboxamide moiety. Piperazine-carboxamides are widely explored in medicinal chemistry due to their versatility in hydrogen bonding, conformational flexibility, and ability to interact with biological targets such as enzymes and receptors .

Properties

IUPAC Name |

4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-19-12-4-2-11(3-5-12)14-13(18)16-8-6-15(10-17)7-9-16/h2-5,10H,6-9H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBVPFZYTLMPBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylpiperazine and formylating agents.

Formylation Reaction: The formylation of 4-methoxyphenylpiperazine is carried out using formylating agents like formic acid or formyl chloride under controlled conditions.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions to increase yield and reduce production costs. This can include the use of catalysts and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like halides or amines.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Agrochemicals: The compound is explored for its potential use in the development of new agrochemical products, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of 4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels and enhancing cholinergic transmission.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among piperazine-1-carboxamide derivatives include substitutions on the piperazine ring (e.g., formyl, methyl, halogen) and modifications to the aryl carboxamide group. These changes significantly impact physicochemical properties such as melting points, solubility, and stability.

Table 1: Physical Properties of Selected Piperazine-1-Carboxamide Derivatives

Key Observations :

- The target compound’s formyl group distinguishes it from methyl or halogen-substituted analogs, likely reducing thermal stability compared to methylated derivatives .

- Methoxy-substituted aryl groups (e.g., A18) exhibit lower melting points compared to halogenated analogs (e.g., A3), suggesting weaker crystalline packing due to bulkier substituents .

- Thioamide derivatives (e.g., ) may exhibit altered solubility profiles due to sulfur’s polarizability.

Key SAR Insights :

- Formyl Group : The electrophilic formyl group may enhance covalent interactions with cysteine or lysine residues in targets, a feature absent in methyl or halogenated analogs .

- 4-Methoxyphenyl Group : This substituent improves membrane permeability and may confer selectivity for CNS targets (e.g., 5-HT1A receptors) .

- Thioamide vs. Carboxamide : Thioamide derivatives (e.g., ) exhibit distinct pharmacokinetic profiles due to altered metabolism and binding kinetics.

Biological Activity

4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a piperazine core, which is commonly associated with various pharmacological effects, including interactions with neurotransmitter systems and potential therapeutic applications in neurological disorders.

Chemical Structure and Synthesis

The molecular formula of 4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide is C₁₃H₁₈N₂O₂, with a molecular weight of approximately 234.29 g/mol. The synthesis typically involves the reaction of 4-methoxyphenylpiperazine with formylating agents such as formic acid or formyl chloride. The synthesis can be optimized using industrial methods that incorporate catalysts or continuous flow reactors to enhance efficiency and reduce costs.

The biological activity of 4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors. Notably, it has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine and enhanced cholinergic transmission. This property suggests potential therapeutic roles in treating neurodegenerative conditions such as Alzheimer's disease.

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

- Neuropharmacological Effects : Inhibition of acetylcholinesterase may improve cognitive function in neurodegenerative diseases.

- Antimicrobial Activity : Preliminary studies suggest that piperazine derivatives, including this compound, possess antimicrobial properties against various pathogens .

- Anticancer Potential : Research indicates that derivatives of piperazine can exhibit anticancer activities by inducing apoptosis in cancer cell lines .

Case Studies and Research Findings

Recent studies have explored the biological activity of 4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide in various contexts:

- Neurodegenerative Disease Models : In vitro studies demonstrated that this compound enhances cholinergic transmission, which could be beneficial in models of Alzheimer’s disease.

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of piperazine derivatives found that certain compounds showed significant activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 3.12 to 12.5 μg/mL .

- Anticancer Activity : A comparative analysis indicated that piperazine derivatives exhibited varying degrees of cytotoxicity against cancer cell lines, suggesting a promising avenue for further development as anticancer agents .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.